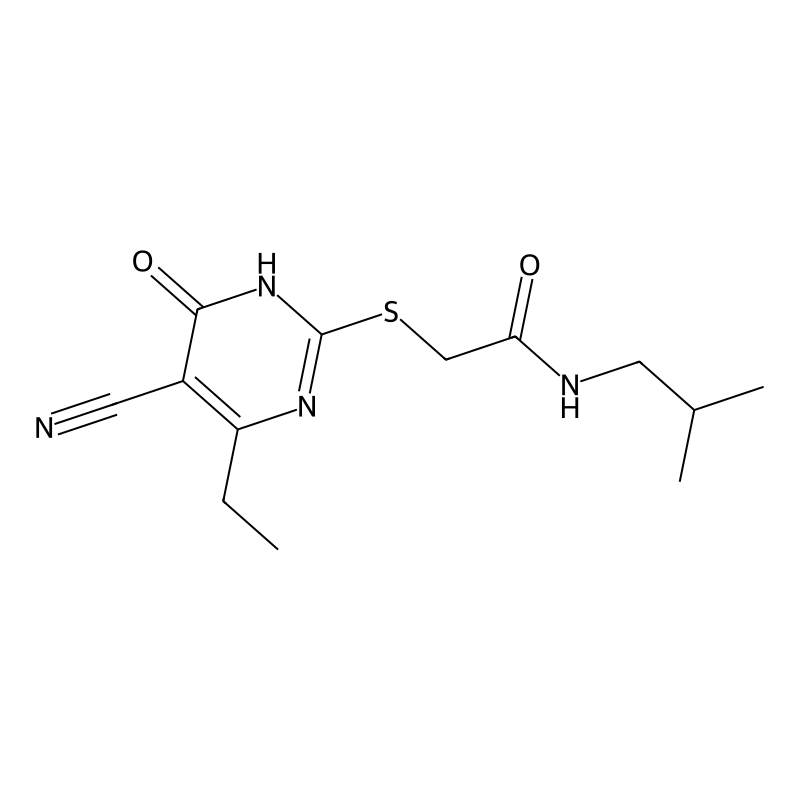

2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-isobutylacetamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

The compound 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-isobutylacetamide is a pyrimidine derivative characterized by the presence of a cyano group and a sulfanyl moiety. This compound features a unique structure that includes an isobutylacetamide side chain, which contributes to its potential biological activity. The molecular formula for this compound is , indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

The chemical reactivity of this compound can be attributed to the functional groups present:

- Sulfanyl Group: This group can participate in nucleophilic substitution reactions, allowing the compound to react with various electrophiles.

- Cyano Group: The cyano group may undergo hydrolysis or reduction, leading to the formation of carboxylic acids or amines.

- Carbonyl Group: The carbonyl functionality in the 6-oxo position can engage in condensation reactions, potentially forming more complex structures.

These reactions suggest that the compound could serve as a versatile intermediate in organic synthesis.

Research indicates that compounds similar to 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-isobutylacetamide exhibit significant biological activities. For instance:

- Antiviral Activity: Some derivatives of pyrimidine compounds have shown promise as inhibitors of viral polymerases, particularly against flaviviruses such as Zika virus and Hepatitis C virus. These activities are often linked to their ability to interact with viral RNA-dependent RNA polymerases .

- Antitumor Properties: Certain pyrimidine derivatives have been studied for their potential antitumor effects, possibly through mechanisms involving cell cycle arrest or apoptosis induction.

The synthesis of 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-isobutylacetamide can be achieved through several methods:

- Condensation Reactions: Starting from 4-ethylthio derivatives of dihydropyrimidines, condensation with isobutylacetamide can yield the desired compound.

- Cyclization Reactions: Utilizing cyanoacetic acid derivatives followed by cyclization can lead to the formation of the pyrimidine ring.

- Functional Group Modifications: Post-synthesis modifications such as alkylation or acylation can fine-tune the biological activity and solubility of the final product.

This compound has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting viral infections or cancer.

- Chemical Research: It can be used as an intermediate in organic synthesis for creating more complex molecules.

- Agricultural Chemicals: If proven effective against specific pathogens, it could be explored for use in agricultural applications.

Interaction studies are essential for understanding how 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-isobutylacetamide interacts with biological targets:

- Molecular Docking Studies: These studies can reveal how the compound binds to viral polymerases or other biomolecular targets.

- In Vitro Assays: Testing the compound's efficacy against various cell lines can provide insights into its therapeutic potential and mechanism of action.

- Pharmacokinetics and Toxicology Studies: Understanding absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for its development as a drug candidate.

Several compounds share structural similarities with 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-isobutylacetamide, highlighting its uniqueness:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(5-cyano-6-hydroxy-pyrimidin) | Structure | Antiviral |

| 5-cyano-6-methylpyrimidine | Structure | Antitumor |

| 4-thiouracil | Structure | Antiviral |

Uniqueness

The distinct combination of a sulfanyl group and an isobutylacetamide side chain sets this compound apart from others in its class. Its specific structural features may confer unique pharmacological properties that warrant further investigation.